Azido-PEG9-Alcohol
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Overview
Description
Azido-PEG9-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Scientific Research Applications
Importance in Overcoming PEG Immunogenicity
Azido-PEG9-Alcohol is a derivative of poly(ethylene glycol) (PEG), which is extensively used in bioconjugation and nanomedicine. PEGylation, the process of attaching PEG to various biomolecules like proteins, peptides, and oligonucleotides, enhances drug efficacy and prolongs circulation time in the bloodstream. However, PEG's widespread use has led to the formation of anti-PEG antibodies in some patients, leading to reduced drug efficacy and potentially severe side effects. The review by Thi et al. (2020) highlights the importance of developing PEG alternatives, such as this compound, to address PEG's immunogenicity and improve the safety and effectiveness of PEGylated products in drug delivery and bioconjugation (Thai Thanh Hoang Thi et al., 2020).
Role in Tissue Engineering
This compound, when functionalized with graphene oxide (GO), forms PEG-GO, a material with significant potential in tissue engineering. The functionalization improves solubility, stability, and biocompatibility, making it an excellent candidate for drug delivery. Moreover, PEG-GO aids in the attachment, proliferation, and differentiation of stem cells, essential for tissue regeneration. It also exhibits antibacterial efficacy, which could help minimize infections associated with implants. The review by Ghosh and Chatterjee (2020) elaborates on the synthesis techniques, properties, and the promising role of PEG-GO in tissue engineering (Santanu Ghosh & K. Chatterjee, 2020).
Enhancing Biopharmaceutical Properties
This compound, through the process of PEGylation, significantly improves the biopharmaceutical properties of drugs. Jain and Jain (2008) discuss how the conjugation of PEG to biomolecules like proteins and peptides leads to increased stability, reduced immunogenicity, and prolonged circulation time in the bloodstream. This alteration in properties enhances the delivery and efficacy of these biopharmaceuticals, making this compound a critical component in the development and performance of modern drugs (Aviral Jain & Sanjay K. Jain, 2008).
Properties
Molecular Formula |
C18H37N3O9 |
---|---|
Molecular Weight |
439.51 |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H37N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-18H2 |
InChI Key |
XMVVXXBINVVEME-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azido-PEG9-alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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